molecular formula C13H14N2 B8660427 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole

Cat. No.: B8660427
M. Wt: 198.26 g/mol
InChI Key: LCQUJXODSUQFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a tetrahydronaphthalene moiety attached to an imidazole ring. Imidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with imidazole under specific conditions. One common method is the cyclization of an appropriate precursor, such as an N-substituted imidazole, with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as palladium or copper complexes are often employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole is unique due to its specific structure, which combines the properties of both tetrahydronaphthalene and imidazole. This unique combination allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole

InChI

InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-14-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15)

InChI Key

LCQUJXODSUQFBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=CN=CN3

Origin of Product

United States

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